An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine . As a molecule incorporating both a pyrrolidine and a tetrahydrofuran moiety linked by an ether, its structural elucidation relies heavily on the precise interpretation of its NMR spectra. This document serves as a detailed reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Structural Significance of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both pyrrolidine and tetrahydrofuran rings in a multitude of biologically active molecules.[1][2] The pyrrolidine ring is a common scaffold in pharmaceuticals, while the tetrahydrofuran motif is present in numerous natural products.[3][4] The ether linkage introduces conformational flexibility, making a thorough understanding of its three-dimensional structure, often elucidated through NMR, critical for understanding its biological activity.
NMR spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules in solution.[5][6] By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine is predicted to exhibit a series of multiplets in the upfield region, characteristic of saturated heterocyclic systems. The presence of electronegative oxygen and nitrogen atoms will induce downfield shifts for adjacent protons.[7][8]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2' (THF) | 3.9 - 4.1 | Multiplet | 1H |
| H-5'α, H-5'β (THF) | 3.7 - 3.9 | Multiplet | 2H |
| O-CH₂ (linker) | 3.4 - 3.6 | Multiplet | 2H |
| H-3 (Pyrrolidine) | 3.2 - 3.4 | Multiplet | 1H |
| H-2α, H-2β (Pyrrolidine) | 2.8 - 3.1 | Multiplet | 2H |
| H-5α, H-5β (Pyrrolidine) | 2.7 - 3.0 | Multiplet | 2H |
| H-4α, H-4β (Pyrrolidine) | 1.8 - 2.1 | Multiplet | 2H |
| H-3'α, H-3'β (THF) | 1.8 - 2.0 | Multiplet | 2H |
| H-4'α, H-4'β (THF) | 1.5 - 1.8 | Multiplet | 2H |
| N-H (Pyrrolidine) | 1.5 - 2.5 (broad) | Singlet (broad) | 1H |
Detailed ¹H NMR Spectral Analysis
Tetrahydrofuran Moiety (THF)
-
H-2' : This proton, being adjacent to both the ring oxygen and the ether linkage, is expected to be the most downfield proton of the THF ring, appearing as a multiplet due to coupling with the H-3' protons and the diastereotopic O-CH₂ protons.
-
H-5' : The two protons at the C-5' position are diastereotopic and adjacent to the ring oxygen, leading to a complex multiplet in the 3.7 - 3.9 ppm region.[8]
-
H-3' and H-4' : These methylene protons will appear as overlapping multiplets in the more upfield region of the spectrum, consistent with their saturated aliphatic environment.[9]
Pyrrolidine Moiety
-
H-3 : This proton is directly attached to the carbon bearing the ether linkage, resulting in a downfield shift to the 3.2 - 3.4 ppm range. Its multiplicity will be a multiplet due to coupling with the adjacent H-2 and H-4 protons.
-
H-2 and H-5 : These protons are adjacent to the nitrogen atom and will therefore be deshielded, appearing as multiplets between 2.7 and 3.1 ppm.[10] The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen.
-
H-4 : The protons at the C-4 position are further from the heteroatoms and are thus expected to resonate at a higher field, appearing as a multiplet.
-
N-H : The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. Deuterium exchange with D₂O can be used to confirm this peak.
Methoxy Linker
-
O-CH₂ : The two protons of the methylene bridge are diastereotopic and will exhibit a complex splitting pattern, likely a multiplet, due to coupling with the H-2' proton of the THF ring. Their position, being adjacent to an ether oxygen, will be in the 3.4 - 3.6 ppm range.[8]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.[11]
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrrolidine) | 78 - 82 |
| C-2' (THF) | 75 - 79 |
| O-CH₂ (linker) | 70 - 74 |
| C-5' (THF) | 67 - 71 |
| C-2 (Pyrrolidine) | 48 - 52 |
| C-5 (Pyrrolidine) | 45 - 49 |
| C-4 (Pyrrolidine) | 30 - 34 |
| C-3' (THF) | 28 - 32 |
| C-4' (THF) | 24 - 28 |
Detailed ¹³C NMR Spectral Analysis
-
C-3 (Pyrrolidine) and C-2' (THF) : These carbons, directly bonded to the ether oxygen and the ring heteroatom respectively, will be the most deshielded carbons in the aliphatic region.[8]
-
O-CH₂ (linker) : The carbon of the methylene bridge will also be significantly downfield due to its attachment to the ether oxygen.
-
C-5' (THF) : This carbon, adjacent to the ring oxygen, will resonate at a lower field compared to the other THF methylene carbons.[12]
-
C-2 and C-5 (Pyrrolidine) : These carbons, alpha to the nitrogen atom, will appear in the 45-52 ppm range.[13]
-
C-4 (Pyrrolidine), C-3' (THF), and C-4' (THF) : These carbons are in a more typical saturated alkane environment and will therefore appear at higher fields (further upfield).
Experimental Protocols for NMR Data Acquisition
For the accurate acquisition of ¹H and ¹³C NMR spectra for 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine, the following protocol is recommended:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[14]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for unambiguous assignment) :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure and the expected key NMR correlations.
Caption: Molecular structure of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine.
Caption: Predicted key HMBC correlations for structural elucidation.
Conclusion
The provided ¹H and ¹³C NMR spectral data predictions offer a robust framework for the structural verification of 3-(Tetrahydro-2-furanylmethoxy)pyrrolidine. The combination of one-dimensional and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals, given the complexity arising from the presence of two heterocyclic rings and a flexible ether linkage. This guide serves as a valuable resource for researchers working with this class of compounds, facilitating efficient and accurate spectral interpretation.
References
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
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- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
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